N-(4-butylphenyl)-1-benzofuran-2-carboxamide
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Overview
Description
N-(4-butylphenyl)-1-benzofuran-2-carboxamide is an organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring system attached to a carboxamide group, which is further substituted with a 4-butylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-1-benzofuran-2-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 1-benzofuran-2-carboxylic acid with 4-butylaniline in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high yield and purity of the final product. The reaction conditions are optimized to minimize the formation of by-products and to ensure cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(4-butylphenyl)-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of benzofuran-2-carboxylic acid derivatives.
Reduction: Formation of N-(4-butylphenyl)-1-benzofuran-2-amine.
Substitution: Formation of halogenated benzofuran derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors and signaling pathways, modulating various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-(4-butylphenyl)-1-benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as:
N-(4-methylphenyl)-1-benzofuran-2-carboxamide: Similar structure but with a methyl group instead of a butyl group, leading to differences in lipophilicity and biological activity.
N-(4-chlorophenyl)-1-benzofuran-2-carboxamide: Contains a chlorine atom, which may enhance its electron-withdrawing properties and affect its reactivity.
N-(4-phenyl)-1-benzofuran-2-carboxamide: Lacks the alkyl substituent, resulting in different steric and electronic effects.
Properties
CAS No. |
4147-37-9 |
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Molecular Formula |
C19H19NO2 |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
N-(4-butylphenyl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C19H19NO2/c1-2-3-6-14-9-11-16(12-10-14)20-19(21)18-13-15-7-4-5-8-17(15)22-18/h4-5,7-13H,2-3,6H2,1H3,(H,20,21) |
InChI Key |
HHBNJMAJVBKOJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3O2 |
Origin of Product |
United States |
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